molecular formula C11H11NO2S3 B12124270 5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione CAS No. 314028-29-0

5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

Cat. No.: B12124270
CAS No.: 314028-29-0
M. Wt: 285.4 g/mol
InChI Key: GZVKNHFSCYEGID-UHFFFAOYSA-N
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Description

5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione is a heterocyclic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thieno[3,4-d][1,3]thiazole core with a phenyl group attached. It has garnered interest in various fields due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione typically involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and other related compounds in the presence of triethylamine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thioethers or thiols.

    Substitution: The phenyl group and other substituents can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or thiols. Substitution reactions can introduce various functional groups onto the phenyl ring or other parts of the molecule.

Scientific Research Applications

5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes essential for the survival and proliferation of microorganisms or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives such as:

Uniqueness

What sets 5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione apart is its unique structure, which combines a thieno[3,4-d][1,3]thiazole core with a phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

314028-29-0

Molecular Formula

C11H11NO2S3

Molecular Weight

285.4 g/mol

IUPAC Name

5,5-dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione

InChI

InChI=1S/C11H11NO2S3/c13-17(14)6-9-10(7-17)16-11(15)12(9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2

InChI Key

GZVKNHFSCYEGID-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=S)N2C3=CC=CC=C3

solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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